molecular formula C12H13F3N2O2 B1448722 2,2-dimethyl-N-[4-(trifluoroacetyl)pyridin-3-yl]propanamide CAS No. 1803595-02-9

2,2-dimethyl-N-[4-(trifluoroacetyl)pyridin-3-yl]propanamide

Cat. No. B1448722
CAS RN: 1803595-02-9
M. Wt: 274.24 g/mol
InChI Key: UMXFGXTWUSEXFT-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[4-(trifluoroacetyl)pyridin-3-yl]propanamide is a chemical compound with the CAS Number: 1803595-02-9 . It has a molecular weight of 274.24 and is used in scientific research due to its unique structure. This compound finds diverse applications, including drug discovery, catalyst development, and material synthesis.


Physical And Chemical Properties Analysis

2,2-dimethyl-N-[4-(trifluoroacetyl)pyridin-3-yl]propanamide is a powder at room temperature . The storage temperature for this compound is at room temperature .

Scientific Research Applications

Synthetic Chemistry Applications

One of the primary applications of 2,2-dimethyl-N-[4-(trifluoroacetyl)pyridin-3-yl]propanamide and related compounds is in synthetic chemistry, where these molecules serve as intermediates in the synthesis of complex organic compounds. For example, reactions with magnesiated bases have been used to deprotonate substituted pyridines, leading to the formation of 2,3-disubstituted pyridines with useful carboxylic acid- or amino-derived functions at C2. This process illustrates the compound's utility in constructing molecules with specific structural features (Bonnet et al., 2001).

Spectroscopic and Computational Studies

2,2-Dimethyl-N-[4-(trifluoroacetyl)pyridin-3-yl]propanamide has been the subject of detailed spectroscopic and computational analyses to understand its structural, electrical, and chemical properties. Studies have included conformational analysis, FT-IR and FT-Raman spectroscopy, NMR, UV–Visible analysis, and HOMO-LUMO energy evaluations. These investigations provide insights into the molecule's electronic structure and reactivity, which are crucial for designing new materials and understanding biological interactions (Aayisha et al., 2019).

Molecular Docking Studies

Molecular docking studies have highlighted the compound's potential role in binding to proteins, demonstrating its relevance in medicinal chemistry and drug design. For instance, the inhibition of Glutathione thiolesterase by derivatives of this compound suggests its utility in targeting specific enzymatic pathways. Such studies are pivotal in drug discovery, providing a basis for the development of new therapeutics with specific biological activities (Aayisha et al., 2019).

Reactions with Acyl Isocyanates

Research has also delved into the reactions of 2,2-dimethyl-N-[4-(trifluoroacetyl)pyridin-3-yl]propanamide with acyl isocyanates, exploring the formation of novel organic compounds. Such reactions are significant in synthetic organic chemistry, offering pathways to new compounds with potential applications in materials science and pharmaceuticals (Arbuzov et al., 1975).

Safety and Hazards

For safety information and hazards related to 2,2-dimethyl-N-[4-(trifluoroacetyl)pyridin-3-yl]propanamide, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2,2-dimethyl-N-[4-(2,2,2-trifluoroacetyl)pyridin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c1-11(2,3)10(19)17-8-6-16-5-4-7(8)9(18)12(13,14)15/h4-6H,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXFGXTWUSEXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CN=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-N-[4-(trifluoroacetyl)pyridin-3-yl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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